Trifluoperazine

Catalog No.
S545848
CAS No.
117-89-5
M.F
C21H24F3N3S
M. Wt
407.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoperazine

CAS Number

117-89-5

Product Name

Trifluoperazine

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine

Molecular Formula

C21H24F3N3S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

ZEWQUBUPAILYHI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Solubility

12.2 mg/L (at 24 °C)
2.99e-05 M
Freely sol in water /Dihydrochloride/
FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/
In water, 12.2 mg/l @ 25 °C
8.76e-03 g/L

Synonyms

Apo Trifluoperazine, Apo-Trifluoperazine, ApoTrifluoperazine, Eskazine, Flupazine, Stelazine, Terfluzine, Trifluoperazine, Trifluoperazine HCL, Trifluoperazine Hydrochloride, Trifluoroperazine, Trifluperazine, Triftazin

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Description

The exact mass of the compound Trifluoperazine is 407.1643 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.2 mg/l (at 24 °c)2.99e-05 mfreely sol in water /dihydrochloride/freely sol in water; sol in alcohol; sparingly sol in chloroform; insol in ether & benzene /hydrochloride/in water, 12.2 mg/l @ 25 °c8.76e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Dopamine Function

    Trifluoperazine belongs to the class of phenothiazine antipsychotics. These medications work by blocking dopamine D2 receptors in the brain []. This action helps control psychosis symptoms. Research using Trifluoperazine can shed light on the role of dopamine in various brain functions and how its dysregulation contributes to different mental health conditions [].

  • Investigating Neurodegenerative Diseases

    Studies have explored the potential neuroprotective effects of Trifluoperazine. Some research suggests Trifluoperazine might offer protection against neurodegeneration in diseases like Parkinson's disease and Alzheimer's disease [, ]. However, more research is needed to confirm these findings and understand the underlying mechanisms.

  • Animal Models of Mental Health

    Trifluoperazine can be used in animal models to study specific aspects of mental illnesses like schizophrenia. By inducing a state similar to psychosis in animals and then observing the effects of Trifluoperazine, researchers can gain insights into the pathophysiology of these disorders [].

  • Studying Mechanisms of Action

    Scientific research is ongoing to understand the exact mechanisms by which Trifluoperazine exerts its therapeutic effects. Studies investigate how it interacts with different neurotransmitter systems beyond dopamine and how these interactions influence brain function [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5

Exact Mass

407.1643

Boiling Point

202-210 °C @ 0.6 mm Hg

LogP

5.03
5.03 (LogP)
log Kow= 5.03 @ 25 °C
4.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

214IZI85K3

Drug Indication

For the treatment of anxiety disorders, depressive symptoms secondary to anxiety and agitation.

Livertox Summary

Trifluoperazine is a phenothiazine and antipsychotic agent that no longer commonly used in clinical practice. Trifluoperazine is a rare cause of clinically apparent acute cholestatic liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antiemetics; Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
IN THE TREATMENT OF ACUTE PSYCHOSES, THE DOSE OF ANTIPSYCHOTIC DRUG IS INCREASED DURING THE FIRST FEW DAYS TO ACHIEVE CONTROL OF SYMPTOMS. THE DOSE IS THEN ADJUSTED DURING THE NEXT SEVERAL WEEKS AS THE PATIENT'S CONDITION WARRANTS. /PHENOTHIAZINES/
The use of antipsychotic drugs in mania and depression has met with some success. /PHENOTHIAZINES/
...TRIFLUOPERAZINE...REPORTED EFFECTIVE IN SEVERELY IMPAIRED AUTISTIC CHILDREN, & DIFFERENTIAL DIAGNOSIS OF THIS GROUP FROM SO-CALLED MINIMAL-BRAIN-DAMAGE (MBD) SYNDROME IN CHILDREN IS ESSENTIAL.
Usually 2-3 weeks or more are required to demonstrate obvious positive effects in hospitalized schizophrenics. /PHENOTHIAZINES/
IF PT HAS HISTORY OF CV DISEASE OR STROKE & THREAT FROM HYPOTENSION IS SERIOUS, PIPERAZINE PHENOTHIAZINE...SHOULD BE USED. ... IF SEDATIVE EFFECTS ARE CONSIDERED UNDESIRABLE, PIPERAZINE PHENOTHIAZINE...IS PREFERABLE. /PIPERAZINE PHENOTHIAZINES/
/Neuroleptic drugs are used in the/ treatment of nausea and vomiting, alcoholic hallucinosis, certain neuropsychiatric diseases marked by movement disorders (notably, Tourette's syndrome and Huntington's disease), and occasionally, pruritus ... and intractable hiccough. /Phenothiazines/
...SOME CONGENERS, PARTICULARLY POSITION 10-SUBSTITUTED PIPERAZINE DERIV, POSSESS EFFECTIVE ANTIPSYCHOTIC ACTIVITY BUT LACK SEDATIVE PROPERTY. /PIPERAZINE PHENOTHIAZINES/
THE ANTIPSYCHOTIC DRUGS HAVE A HIGH THERAPEUTIC INDEX & ARE REMARKABLY SAFE AGENTS. FURTHERMORE, MOST PHENOTHIAZINES HAVE A RELATIVELY FLAT DOSE-RESPONSE CURVE AND CAN BE USED OVER A WIDE RANGE OF DOSAGES. /PHENOTHIAZINES/
Trifluoperazine ... /is/ indicated in the management of psychotic conditions. They are clearly effective in schizophrenia, and for production of a quieting effect in hyperactive or excited psychotic patients. /Included in US product labeling/

Pharmacology

Trifluoperazine is a trifluoro-methyl phenothiazine derivative intended for the management of schizophrenia and other psychotic disorders. Trifluoperazine has not been shown effective in the management of behaviorial complications in patients with mental retardation.
Trifluoperazine is a phenothiazine derivative and a dopamine antagonist with antipsychotic and antiemetic activities. Trifluoperazine exerts its antipsychotic effect by blocking central dopamine receptors, thereby preventing effects such as delusions and hallucinations caused by an excess of dopamine. This agent also functions as a calmodulin inhibitor, thereby leading to elevation of cytosolic calcium.

MeSH Pharmacological Classification

Antiemetics

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB06 - Trifluoperazine

Mechanism of Action

Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...OF IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS. SPONTANEOUS FIRING OF THESE CELLS IS INCR... /PHENOTHIAZINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

117-89-5

Associated Chemicals

Trifluoperazine hydrochloride;440-17-5

Wikipedia

Trifluoperazine

Drug Warnings

PHENOTHIAZINES SHOULD BE USED WITH EXTREME CAUTION, IF @ ALL, IN UNTREATED EPILEPTIC PT & IN PT UNDERGOING WITHDRAWAL FROM CENTRAL DEPRESSANT DRUGS SUCH AS ALCOHOL & BARBITURATES. /PHENOTHIAZINES/
...FEW PT WITH ANGINA PECTORIS HAVE REPORTED INCR PAIN DURING THERAPY WITH TRIFLUOPERAZINE. THEREFORE, PT WITH ANGINA SHOULD BE OBSERVED CAREFULLY & DRUG WITHDRAWN IF UNFAVORABLE RESPONSE OCCURS. /HYDROCHLORIDE/
SAFE USE...DURING PREGNANCY HAS NOT BEEN ESTABLISHED WITH RESPECT TO POSSIBLE ADVERSE EFFECTS ON FETAL DEVELOPMENT. ...PHENOTHIAZINES... SHOULD BE USED WITH EXTREME CAUTION IN PT WITH HISTORY OF GLAUCOMA OR PROSTATIC HYPERTROPHY. /PHENOTHIAZINES/
ROUTINE ADMIN OF ANTIPARKINSONISM AGENTS SHOULD BE AVOIDED WITH MOST ANTIPSYCHOTIC DRUG REGIMENS. /PHENOTHIAZINES/
For more Drug Warnings (Complete) data for TRIFLUOPERAZINE (28 total), please visit the HSDB record page.

Biological Half Life

10-20 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Craig et al, J Org Chem 22, 709 (1957); British patents 813,861 & 829,246 (1959 & 1960 to SK & F).

General Manufacturing Information

THE NATURE OF SUBSTITUENT @ POSITION 10 ALSO INFLUENCES PHARMACOLOGICAL ACTIVITY. ... SEVERAL POTENT PHENOTHIAZINE ANTIPSYCHOTIC COMPOUNDS HAVE A PIPERAZINE (OR PIPERAZINYL) GROUP IN THE SIDE CHAIN; ... TRIFLUOPERAZINE /IS AN/ EXAMPLE.
Phenothiazine has a three-ring structure in which two benzene rings are linked by a sulfur and a nitrogen atom. If the nitrogen at position 10 is replaced by a carbon atom with a double bond to the side chain, the compound is a thioxanthene. /PHENOTHIAZINES/

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY.
DIFFERENCE UV SPECTROMETRIC TECHNIQUE BASED ON ABSORBANCE OF SULFOXIDE DERIVATIVE OF PHENOTHIAZINES.
DETECTION LIMIT 10-1000 PPB.

Storage Conditions

Trifluoperazine HCl should be stored at controlled room temperature and protected from light and freezing. Exposure to light may result in discoloration. /Trifluoperazine HCl/

Interactions

Additive QT interval prolongation may increase the risk of ventricular tachycardia when /probucol is used with phenothiazines/. /Phenothiazines/
Concurrent use /of other photosensitizing medications/ with phenothiazines may cause additive photosensitizing effects. In addition, concurrent use of systemic methoxsalen, trixsalen, or tetracyclines with phenothiazines may potentiate intraocular photochemical damage to the choroid, retina, or lens. /Phenothiazines/
Prior administration of phenothiazines may decrease the pressor effect and shorten the duration of action of phenylephrine. /Phenothiazines/
In addition to increased CNS and respiratory depression, concurrent use /of opiod (narcotic) analgesics/ with phenothiazines increases orthostatic hypotension and increases the risk of severe constipation, which may lead to paralytic ileus, and/or urinary retention. /Phenothiazines/
For more Interactions (Complete) data for TRIFLUOPERAZINE (29 total), please visit the HSDB record page.

Stability Shelf Life

In aqueous solution, trifluoperazine HCl is readily oxidized by atmospheric oxygen. /Trifluoperazine HCl/

Dates

Modify: 2023-08-15

Novel in vivo potential of trifluoperazine to ameliorate doxorubicin-induced cardiotoxicity involves suppression of NF-κB and apoptosis

Ahmed E Goda, Amr M Elenany, Alaa E Elsisi
PMID: 34343539   DOI: 10.1016/j.lfs.2021.119849

Abstract

Cardiotoxicity of doxorubicin frequently complicates treatment outcome. Aberrantly activated calcium/calmodulin pathway can eventually trigger signaling cascades that mediate cardiotoxicity. Therefore, we tested the hypothesis that trifluoperazine, a strong calmodulin antagonist, may alleviate this morbidity.
Heart failure and cardiotoxicity were assessed via echocardiography, PCR, immunohistochemistry, histopathology, Masson's trichrome staining and transmission electron microscopy. Whereas liver and kidney structural and functional alterations were evaluated histopathologically and biochemically.
Results revealed that combination treatment with trifluoperazine could overcome doxorubicin-induced heart failure with reduced ejection fraction. Moreover, heart weight/body weight ratio and histopathological examination showed that trifluoperazine mitigated doxorubicin-induced cardiac atrophy, inflammation and myofibril degeneration. Transmission electron microscopy further confirmed the marked restoration of the left ventricular ultrastructures by trifluoperazine pretreatment. In addition, Masson's trichrome staining revealed that trifluoperazine could significantly inhibit doxorubicin-induced left ventricular remodeling by fibrosis. Of note, doxorubicin induced the expression of myocardial nuclear NF-κB-p65 and caspase-3 which were markedly inhibited by trifluoperazine, suggesting that cardioprotection conferred by trifluoperazine involved, at least in part, suppression of NF-κB and apoptosis. Furthermore, biochemical and histopathological examinations showed that trifluoperazine improved doxorubicin-induced renal and hepatic impairments both functionally and structurally.
In conclusion, the present in vivo study is the first to provide evidences underscoring the protective effects of trifluoperazine that may pave the way for repurposing this calmodulin antagonist in ameliorating organ toxicity by doxorubicin.


Nupr1 mediates renal fibrosis via activating fibroblast and promoting epithelial-mesenchymal transition

Ruimei Zhou, Jiashun Liao, Dunpeng Cai, Qin Tian, Enping Huang, Tianming Lü, Shi-You Chen, Wei-Bing Xie
PMID: 33617091   DOI: 10.1096/fj.202000926RR

Abstract

Renal interstitial fibrosis (RIF) is a pathological process that fibrotic components are excessively deposited in the renal interstitial space due to kidney injury, resulting in impaired renal function and chronic kidney disease. The molecular mechanisms controlling renal fibrosis are not fully understood. In this present study, we identified Nuclear protein 1 (Nupr1), a transcription factor also called p8, as a novel regulator promoting renal fibrosis. Unilateral ureteral obstruction (UUO) time-dependently induced Nupr1 mRNA and protein expression in mouse kidneys while causing renal damage and fibrosis. Nupr1 deficiency (Nupr1
) attenuated the renal tubule dilatation, tubular epithelial cell atrophy, and interstitial collagen accumulation caused by UUO. Consistently, Nupr1
significantly decreased the expression of type I collagen, myofibroblast markers smooth muscle α-actin (α-SMA), fibroblast-specific protein 1 (FSP-1), and vimentin in mouse kidney that were upregulated by UUO. These results suggest that Nupr1 protein was essential for fibroblast activation and/or epithelial-mesenchymal transition (EMT) during renal fibrogenesis. Indeed, Nupr1 was indispensable for TGF-β-induced myofibroblast activation of kidney interstitial NRK-49F fibroblasts, multipotent mesenchymal C3H10T1/2 cells, and the EMT of kidney epithelial NRK-52E cells. It appears that Nupr1 mediated TGF-β-induced α-SMA expression and collagen synthesis by initiating Smad3 signaling pathway. Importantly, trifluoperazine (TFP), a Nupr1 inhibitor, alleviated UUO-induced renal fibrosis. Taken together, our results demonstrate that Nupr1 promotes renal fibrosis by activating myofibroblast transformation from both fibroblasts and tubular epithelial cells.


The effects of trifluoperazine on brain edema, aquaporin-4 expression and metabolic markers during the acute phase of stroke using photothrombotic mouse model

Nicole J Sylvain, Mootaz M Salman, M Jake Pushie, Huishu Hou, Vedashree Meher, Rasmus Herlo, Lissa Peeling, Michael E Kelly
PMID: 33561476   DOI: 10.1016/j.bbamem.2021.183573

Abstract

Stroke is the second leading cause of death and the third leading cause of disability globally. Edema is a hallmark of stroke resulting from dysregulation of water homeostasis in the central nervous system (CNS) and plays the major role in stroke-associated morbidity and mortality. The overlap between cellular and vasogenic edema makes treating this condition complicated, and to date, there is no pathogenically oriented drug treatment for edema. Water balance in the brain is tightly regulated, primarily by aquaporin 4 (AQP4) channels, which are mainly expressed in perivascular astrocytic end-feet. Targeting AQP4 could be a useful therapeutic approach for treating brain edema; however, there is no approved drug for stroke treatment that can directly block AQP4. In this study, we demonstrate that the FDA-approved drug trifluoperazine (TFP) effectively reduces cerebral edema during the early acute phase in post-stroke mice using a photothrombotic stroke model. This effect was combined with an inhibition of AQP4 expression at gene and protein levels. Importantly, TFP does not appear to induce any deleterious changes on brain electrolytes or metabolic markers, including total protein or lipid levels. Our results support a possible role for TFP in providing a beneficial extra-osmotic effect on brain energy metabolism, as indicated by the increase of glycogen levels. We propose that targeting AQP4-mediated brain edema using TFP is a viable therapeutic strategy during the early and acute phase of stroke that can be further investigated during later stages to help in developing novel CNS edema therapies.


DFT computational study towards investigating psychotropic drugs, promazine and trifluoperazine adsorption on graphene, fullerene and carbon cyclic ring nanoclusters

Aljawhara H Almuqrin, Jamelah S Al-Otaibi, Y Sheena Mary, Y Shyma Mary
PMID: 33039847   DOI: 10.1016/j.saa.2020.119012

Abstract

Detection and qualification process related to impurities assume importance in pharmacological drug development programmes and the present article gives the structural and spectral characterisation of phenothiazine derivatives, promazine (PME) and trifluoperazine (TPE) and their self-assembly with graphene/fullerene/carbon ring (CG/CF/CR) systems theoretically. The investigation of adsorption behaviour of these compounds can provide valuable information about its reactivity, electronic and structural properties. Three-dimensional electrostatic potential diagrams were mapped. The frontier orbital energies and energy band gaps of the molecules were computed. Delocalization of charge density between the bonding or lone pair and antibonding orbitals is calculated by NBO analysis. Docking was executed to investigate binding areas of chemical compounds. Bioactivity scores show that the pharmacokinetic and pharmacological properties of the ligands are appropriate leading to be considered potential drug agents. The obtained theoretical wavenumber results of the present study were fully compatible with the experimental results.


Cost-effective single-step synthesis of flower-like cerium-ruthenium-sulfide for the determination of antipsychotic drug trifluoperazine in human urine samples

Arumugam Sangili, Rajalakshmi Sakthivel, Shen Ming Chen
PMID: 32928478   DOI: 10.1016/j.aca.2020.07.032

Abstract

Nanostructured binary metal sulfides are considered as a promising electrode material because of their excellent electron transfer and good sensing behavior rather than metal oxides. As a result, the binary metal sulfides were applied in energy and electrochemical sensor applications. Herein, we propose the electrochemical sensor method based on flower-like cerium-ruthenium sulfide nanostructure (Ce-Ru-S NS) for the electrochemical sensing of trifluoperazine (TFPZ). The Ce-Ru-S NS prepared using the cost-effective one-pot hydrothermal synthesis technique. Then, the resultant materials were characterized through suitable spectrophotometric techniques and the electrocatalytic properties of the fabricated sensor were investigated by EIS, CV, and amperometric (i-t) techniques. The Ce-Ru-S material has good electrocatalytic activity towards the electrochemical oxidation of TFPZ. Significantly, the fabricated sensor demonstrates the distinct amperometric response with the lowest limit of detection (LOD) of 0.322 nM (S/N = 3), high sensitivity 2.682 μA μM
cm
and lowest oxidation potential of +0.64 V (Ag/AgCl). Furthermore, the Ce-Ru-S NS displays excellent selectivity, good reproducibility, and long-term stability. The practicability of the TFPZ sensor tested in a human urine sample.


Trifluoperazine an Antipsychotic Drug and Inhibitor of Mitochondrial Permeability Transition Protects Cytarabine and Ifosfamide-Induced Neurotoxicity

Amir Kiani, Shadi Heydari Nik, Adineh Khodadoost, Ahmad Salimi, Jalal Pourahmad
PMID: 32365382   DOI: 10.1055/a-1154-8672

Abstract

The link between Ca
dysregulation, mitochondria damages, oxidative stress and cellular derangement is particularly evident in neurotoxicity induced by chemotherapeutic agents. In the current study, we investigated effects of trifluoperazine (TFP) as an inhibitor of calmodulin against the cytotoxicity induced by cytarabine (Ara-C) and Ifosfamide (IFOS) on isolated rat neurons and also the mechanisms involved in this toxicity. Isolated rat neurons were pretreated with TFP (100 µM) for 5 min at 37°C, then Ara-C (226 µM) and IFOS (290 µM) were added in separate experiments. After 3 h, the cytotoxicity, reactive oxygen species (ROS), lysosomal membrane destabilization, mitochondrial membrane potential (MMP), lipid peroxidation (LP), glutathione (GSH) and glutathione disulfide (GSSG) levels were measured. Ara-C and IFOS treatments caused a significant decrease in cellular viability, which was accompanied by ROS generation, GSSG/GSH ratio, lipid peroxidation and lysosomal and mitochondrial damages. On the other hand, TFP (100 µM) pre-treatment attenuated Ara-C and IFOS -induced decrease in cell viability. In addition, TFP (100 µM) pre-treatment significantly protected against Ara-C and IFOS -induced increase in ROS generation, lysosomal and mitochondrial damages, lipid peroxidation levels and decrease in GSH/GSSG ratio. Our data provided insights into the mechanism of protection by TFP against Ara-C and IFOS neurotoxicity, which is related, to neuronal ROS formation and mitochondrial damages.


Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension

Yann Grobs, Charifa Awada, Sarah-Eve Lemay, Charlotte Romanet, Alice Bourgeois, Victoria Toro, Valérie Nadeau, Kana Shimauchi, Mark Orcholski, Sandra Breuils-Bonnet, Eve Tremblay, Steeve Provencher, Roxane Paulin, Olivier Boucherat, Sébastien Bonnet
PMID: 33805714   DOI: 10.3390/ijms22062919

Abstract

Trifluoperazine (TFP), an antipsychotic drug approved by the Food and Drug Administration, has been show to exhibit anti-cancer effects. Pulmonary arterial hypertension (PAH) is a devastating disease characterized by a progressive obliteration of small pulmonary arteries (PAs) due to exaggerated proliferation and resistance to apoptosis of PA smooth muscle cells (PASMCs). However, the therapeutic potential of TFP for correcting the cancer-like phenotype of PAH-PASMCs and improving PAH in animal models remains unknown. PASMCs isolated from PAH patients were exposed to different concentrations of TFP before assessments of cell proliferation and apoptosis. The in vivo therapeutic potential of TFP was tested in two preclinical models with established PAH, namely the monocrotaline and sugen/hypoxia-induced rat models. Assessments of hemodynamics by right heart catheterization and histopathology were conducted. TFP showed strong anti-survival and anti-proliferative effects on cultured PAH-PASMCs. Exposure to TFP was associated with downregulation of AKT activity and nuclear translocation of forkhead box protein O3 (FOXO3). In both preclinical models, TFP significantly lowered the right ventricular systolic pressure and total pulmonary resistance and improved cardiac function. Consistently, TFP reduced the medial wall thickness of distal PAs. Overall, our data indicate that TFP could have beneficial effects in PAH and support the view that seeking new uses for old drugs may represent a fruitful approach.


Identifying FDA-approved drugs with multimodal properties against COVID-19 using a data-driven approach and a lung organoid model of SARS-CoV-2 entry

Rodrigo R R Duarte, Dennis C Copertino Jr, Luis P Iñiguez, Jez L Marston, Yaron Bram, Yuling Han, Robert E Schwartz, Shuibing Chen, Douglas F Nixon, Timothy R Powell
PMID: 34503440   DOI: 10.1186/s10020-021-00356-6

Abstract

Vaccination programs have been launched worldwide to halt the spread of COVID-19. However, the identification of existing, safe compounds with combined treatment and prophylactic properties would be beneficial to individuals who are waiting to be vaccinated, particularly in less economically developed countries, where vaccine availability may be initially limited.
We used a data-driven approach, combining results from the screening of a large transcriptomic database (L1000) and molecular docking analyses, with in vitro tests using a lung organoid model of SARS-CoV-2 entry, to identify drugs with putative multimodal properties against COVID-19.
Out of thousands of FDA-approved drugs considered, we observed that atorvastatin was the most promising candidate, as its effects negatively correlated with the transcriptional changes associated with infection. Atorvastatin was further predicted to bind to SARS-CoV-2's main protease and RNA-dependent RNA polymerase, and was shown to inhibit viral entry in our lung organoid model.
Small clinical studies reported that general statin use, and specifically, atorvastatin use, are associated with protective effects against COVID-19. Our study corroborrates these findings and supports the investigation of atorvastatin in larger clinical studies. Ultimately, our framework demonstrates one promising way to fast-track the identification of compounds for COVID-19, which could similarly be applied when tackling future pandemics.


Targeting Aquaporin-4 Subcellular Localization to Treat Central Nervous System Edema

Philip Kitchen, Mootaz M Salman, Andrea M Halsey, Charlotte Clarke-Bland, Justin A MacDonald, Hiroaki Ishida, Hans J Vogel, Sharif Almutiri, Ann Logan, Stefan Kreida, Tamim Al-Jubair, Julie Winkel Missel, Pontus Gourdon, Susanna Törnroth-Horsefield, Matthew T Conner, Zubair Ahmed, Alex C Conner, Roslyn M Bill
PMID: 32413299   DOI: 10.1016/j.cell.2020.03.037

Abstract

Swelling of the brain or spinal cord (CNS edema) affects millions of people every year. All potential pharmacological interventions have failed in clinical trials, meaning that symptom management is the only treatment option. The water channel protein aquaporin-4 (AQP4) is expressed in astrocytes and mediates water flux across the blood-brain and blood-spinal cord barriers. Here we show that AQP4 cell-surface abundance increases in response to hypoxia-induced cell swelling in a calmodulin-dependent manner. Calmodulin directly binds the AQP4 carboxyl terminus, causing a specific conformational change and driving AQP4 cell-surface localization. Inhibition of calmodulin in a rat spinal cord injury model with the licensed drug trifluoperazine inhibited AQP4 localization to the blood-spinal cord barrier, ablated CNS edema, and led to accelerated functional recovery compared with untreated animals. We propose that targeting the mechanism of calmodulin-mediated cell-surface localization of AQP4 is a viable strategy for development of CNS edema therapies.


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